molecular formula C5H5ClN2O B156008 6-Chloro-4-methylpyridazin-3(2H)-one CAS No. 1834-27-1

6-Chloro-4-methylpyridazin-3(2H)-one

Cat. No. B156008
CAS RN: 1834-27-1
M. Wt: 144.56 g/mol
InChI Key: VCFUTDUJFGHTKM-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridazin-3(2H)-one is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential use in the synthesis of pharmaceuticals and agrochemicals. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of 6-Chloro-4-methylpyridazin-3(2H)-one.

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions, including chlorination, substitution, and oxidation reactions. For instance, the synthesis of 3-chloro-5-methylpyridazine, a compound with a similar structure, was achieved from citraconic anhydride through a four-step process, yielding a product with a total yield of 27% . This suggests that the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one could also involve similar steps and might be optimized for better yields.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure and vibrational frequencies of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid were determined using crystallographic and quantum chemical methods, showing good agreement between experimental data and theoretical predictions . This indicates that a detailed molecular structure analysis of 6-Chloro-4-methylpyridazin-3(2H)-one could be similarly performed to understand its geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives can be inferred from studies on similar compounds. For instance, the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides demonstrates the potential transformations that pyridazine compounds can undergo under specific conditions . This knowledge can be applied to predict the chemical reactions that 6-Chloro-4-methylpyridazin-3(2H)-one might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be characterized by spectroscopic and computational methods. For example, the vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine provided insights into its spectroscopic properties and molecular interactions . Similarly, the vibrational spectral analysis of 3,6-dichloro-4-methylpyridazine helped in understanding its molecular structure and stability . These analyses are crucial for determining the properties of 6-Chloro-4-methylpyridazin-3(2H)-one, such as its solubility, stability, and reactivity.

Scientific Research Applications

Chemical Synthesis and Modification

6-Chloro-4-methylpyridazin-3(2H)-one has been utilized in various chemical syntheses and modifications. For instance, a study by Piaz et al. (1993) describes a two-step procedure for producing functionalized-3(2H)-pyridazinones. Additionally, Sengmany et al. (2007) reported an electrochemical method for preparing aryl- and heteroarylpyridazines using 3-chloro-6-methylpyridazine, which is closely related to 6-Chloro-4-methylpyridazin-3(2H)-one.

Corrosion Inhibition

In the field of materials science, derivatives of 6-Chloro-4-methylpyridazin-3(2H)-one have shown promise as corrosion inhibitors. Bouklah et al. (2006) explored the efficacy of pyridazine compounds in inhibiting steel corrosion, providing valuable insights into the compound's potential industrial applications.

Organic and Medicinal Chemistry

The compound and its derivatives have found applications in organic and medicinal chemistry as well. For example, Barlocco et al. (1999) synthesized a novel tricyclic heterocyclic system from 6-hydroxy-2-methylpyridazin-3-one, which is structurally related to 6-Chloro-4-methylpyridazin-3(2H)-one, showing its relevance in developing adrenoceptor antagonists.

Structural and Physical Studies

Studies such as those by Blake and Mcnab (1996) have been conducted to understand the crystal structures of pyridazin-3(2H)-ones, contributing to our knowledge of the physical and chemical properties of these compounds.

Synthesis of Intermediates

The compound has been used in the synthesis of various intermediates for pharmaceuticals and pesticides. Research by Shao-juan (2012) and Chun-shen (2009) highlights the synthesis methods for 3-chloro-4-methylpyridazine, a closely related compound, emphasizing its importance in industrial production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

3-chloro-5-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUTDUJFGHTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171420
Record name 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylpyridazin-3(2H)-one

CAS RN

1834-27-1
Record name 3(2H)-Pyridazinone, 6-chloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001834271
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Record name 1834-27-1
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Record name 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-methylpyridazin-3(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zhou, G Zhong, X Rao, H Xie, S Zeng… - ACS Medicinal …, 2012 - ACS Publications
Targeting neuroinflammation may be a new strategy to combat Alzheimer's disease. An aminopyridazine 1b previously reported as a novel antineuroinflammatory agent was considered …
Number of citations: 19 pubs.acs.org
D Lu, F Liu, W Xing, X Tong, L Wang… - ACS infectious …, 2017 - ACS Publications
The capsid of hepatitis B virus (HBV) plays a vital role in virus DNA replication. Targeting nucleocapsid function has been demonstrated as an effective approach for anti-HBV drug …
Number of citations: 17 pubs.acs.org

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